6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole typically involves the reaction of 6-chloroisoindoline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which then undergoes cyclization to form the tetrazoloisoindole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 6-chloroisoindoline
- Epichlorohydrin
- Tetrazoloisoindole derivatives
Uniqueness
6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole: is unique due to its specific structural features, such as the presence of both a tetrazoloisoindole ring and an epoxide group.
Properties
Molecular Formula |
C10H7ClN4O |
---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H7ClN4O/c11-7-1-2-9-14-8(6-15(9)5-7)10(16)13-4-3-12/h1-2,5-6H,4H2,(H,13,16) |
InChI Key |
VQGPYLUUAKPVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NCC#N |
Origin of Product |
United States |
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